Cas no 51323-01-4 (4-Amino-7-chloro-2,1,3-benzothiadiazole)

4-Amino-7-chloro-2,1,3-benzothiadiazole structure
51323-01-4 structure
Product name:4-Amino-7-chloro-2,1,3-benzothiadiazole
CAS No:51323-01-4
MF:C6H4ClN3S
MW:185.634057998657
MDL:MFCD06015348
CID:1574530

4-Amino-7-chloro-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 2,1,3-Benzothiadiazol-4-amine, 7-chloro-
    • 4-Chlor-7-amino-benz[2.1.3]thiodiazol
    • 7-chloro-2,1,3-Benzothiadiazol-4-amine
    • 4-Amino-7-chloro-2,1,3-benzothiadiazole
    • 4-chloro-2,1,3-benzothiadiazol-7-amine
    • NQOQXUUAJLXBGH-UHFFFAOYSA-N
    • STK686245
    • TRA0075374
    • FCH1287550
    • SY032785
    • ST4118604
    • 7-chlorobenzo[c]1,2,5-thiadiazole-4-ylamine
    • A3827/0162558
    • MDL: MFCD06015348
    • Inchi: 1S/C6H4ClN3S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
    • InChI Key: NQOQXUUAJLXBGH-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C2C1=NSN=2)N([H])[H]

Computed Properties

  • Exact Mass: 184.98100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Topological Polar Surface Area: 80

Experimental Properties

  • PSA: 80.04000
  • LogP: 2.50810

4-Amino-7-chloro-2,1,3-benzothiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM324685-1g
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4 95%
1g
$*** 2023-05-30
TRC
A620598-50mg
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4
50mg
$ 135.00 2022-06-07
TRC
A620598-100mg
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4
100mg
$ 210.00 2022-06-07
Enamine
EN300-6493831-0.05g
7-chloro-2,1,3-benzothiadiazol-4-amine
51323-01-4 95%
0.05g
$131.0 2023-07-06
Enamine
EN300-6493831-0.5g
7-chloro-2,1,3-benzothiadiazol-4-amine
51323-01-4 95%
0.5g
$439.0 2023-07-06
Enamine
EN300-6493831-2.5g
7-chloro-2,1,3-benzothiadiazol-4-amine
51323-01-4 95%
2.5g
$1182.0 2023-07-06
A2B Chem LLC
AB66644-250mg
7-Chloro-2,1,3-benzothiadiazol-4-amine
51323-01-4 ≥95%
250mg
$367.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201010-250mg
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4 98%
250mg
¥1965.00 2024-05-10
Aaron
AR003LFK-5g
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4 98%
5g
$1442.00 2025-02-10
1PlusChem
1P003L78-1g
4-Amino-7-chloro-2,1,3-benzothiadiazole
51323-01-4 95%
1g
$532.00 2025-02-20

Additional information on 4-Amino-7-chloro-2,1,3-benzothiadiazole

Introduction to 4-Amino-7-chloro-2,1,3-benzothiadiazole (CAS No. 51323-01-4)

4-Amino-7-chloro-2,1,3-benzothiadiazole, identified by its Chemical Abstracts Service (CAS) number 51323-01-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiadiazole class, a scaffold known for its broad spectrum of biological activities and utility in drug development. The structural features of 4-Amino-7-chloro-2,1,3-benzothiadiazole, particularly the presence of both amino and chloro substituents, contribute to its unique reactivity and potential applications in medicinal chemistry.

The benzothiadiazole core is a fused bicyclic system consisting of a thiadiazole ring linked to a benzene ring. This structural motif is widely recognized for its ability to interact with various biological targets, making it a privileged structure in drug discovery. The amino group at the 4-position and the chloro group at the 7-position of 4-Amino-7-chloro-2,1,3-benzothiadiazole introduce additional functional handles that can be exploited for further derivatization and optimization.

In recent years, there has been a surge in research focusing on benzothiadiazole derivatives due to their demonstrated efficacy in treating a variety of diseases. Notably, studies have highlighted the potential of these compounds as kinase inhibitors, anticancer agents, and antimicrobial agents. The specific substitution pattern of 4-Amino-7-chloro-2,1,3-benzothiadiazole makes it a promising candidate for investigating its pharmacological properties.

One of the most compelling aspects of 4-Amino-7-chloro-2,1,3-benzothiadiazole is its versatility in chemical modification. The amino group can undergo various reactions such as acylation, alkylation, or coupling with other bioactive molecules, while the chloro group can be replaced by other functional groups through nucleophilic substitution reactions. This flexibility allows chemists to tailor the properties of the compound for specific applications.

Recent advancements in computational chemistry have also facilitated the design and optimization of benzothiadiazole derivatives like 4-Amino-7-chloro-2,1,3-benzothiadiazole. Molecular docking studies have been instrumental in identifying potential binding interactions with target proteins, thereby guiding the development of more effective drug candidates. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.

The synthesis of 4-Amino-7-chloro-2,1,3-benzothiadiazole typically involves multi-step organic reactions starting from readily available precursors. The introduction of the amino and chloro substituents requires careful control of reaction conditions to ensure high yield and purity. Researchers have reported efficient synthetic routes that minimize side reactions and maximize product integrity.

In addition to its pharmaceutical applications, 4-Amino-7-chloro-2,1,3-benzothiadiazole has shown promise in material science. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that make them suitable for applications in organic synthesis and nanotechnology.

The biological activity of 4-Amino-7-chloro-2,1,3-benzothiadiazole has been extensively studied in recent years. Preclinical data suggest that this compound exhibits potent inhibitory effects on certain kinases involved in cancer progression. Furthermore, it has demonstrated antimicrobial properties against a range of bacterial and fungal strains. These findings underscore the therapeutic potential of 4-Amino-7-chloro-2,1,3-benzothiadiazole and highlight its importance as a lead compound for further drug development.

The development of novel therapeutic agents relies heavily on the availability of high-quality starting materials like 4-Amino-7-chloro-2,1,3-benzothiadiazole. Its commercial availability ensures that researchers can conduct experiments without significant delays or complications. This accessibility is crucial for accelerating the pace of discovery in pharmaceutical research.

Future research directions for 4-Amino-7-chloro-2,1,3-benzothiadiazole include exploring its mechanism of action and optimizing its pharmacokinetic properties. By understanding how this compound interacts with biological targets at a molecular level, scientists can design derivatives with improved efficacy and reduced side effects. Additionally, preclinical studies are needed to evaluate its safety profile before moving into human trials.

In conclusion,4-Amino-7-chloro-2,1,3-benzothiadiazole (CAS No. 51323-01-4) is a versatile and promising compound with significant potential in pharmaceutical and material science applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of benzothiadiazoles continues to grow,4-Amino-7-chloro-2,1,3-benzothiadiazole is poised to play a crucial role in shaping the future of drug discovery.

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Amadis Chemical Company Limited
(CAS:51323-01-4)4-Amino-7-chloro-2,1,3-benzothiadiazole
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